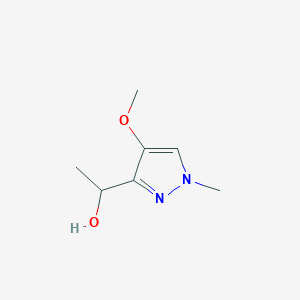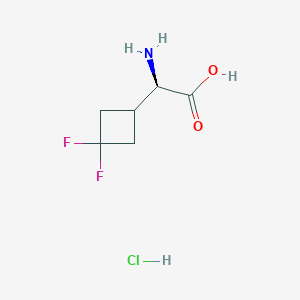![molecular formula C12H21NO4 B6300714 (2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid CAS No. 2227202-40-4](/img/structure/B6300714.png)
(2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid” is a chemical compound. The tert-butoxycarbonyl group (also known as Boc group) in the compound is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
Tertiary butyl esters, such as the tert-butoxycarbonyl group in this compound, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The molecular structure of the tert-butoxycarbonyl group, a part of the compound, is represented by the SMILES stringC(*) (=O)OC (C) (C)C . This group has an average mass of 101.12376 and a monoisotopic mass of 101.06025 . Chemical Reactions Analysis
The tert-butoxycarbonyl group is a protecting group that is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .科学的研究の応用
TBOC-MPCA has a variety of scientific research applications. It is used in medicinal chemistry as a starting material for the synthesis of various peptides and peptidomimetics. It is also used in biochemistry and pharmacology as a tool for studying the structure and function of proteins. In addition, it is used in organic chemistry as a protecting group for various organic compounds.
作用機序
- However, the tert-butoxycarbonyl (Boc) group attached to the piperidine ring suggests that it serves as a protective group during chemical synthesis. Boc groups shield reactive functional groups, preventing unwanted reactions until they are selectively removed .
- The compound may interact with enzymes, receptors, or other biomolecules through hydrogen bonding, hydrophobic interactions, or electrostatic forces. These interactions could modulate cellular processes .
Target of Action
Mode of Action
実験室実験の利点と制限
The main advantage of using (2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid in lab experiments is that it is relatively easy to synthesize and can be used in a variety of applications. Additionally, the compound is relatively stable, which makes it suitable for long-term storage. However, the compound is not very soluble in water, which can limit its use in certain experiments.
将来の方向性
There are a variety of possible future directions for (2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid. One possible direction is to investigate its potential use as a drug delivery vehicle, as it could be used to target specific cells or tissues. Another possible direction is to investigate its potential use as a substrate for enzymes, as this could help to better understand the structure and function of proteins. Additionally, further research could be conducted to investigate the biochemical and physiological effects of the compound. Finally, further research could be conducted to investigate the potential use of this compound as a protecting group for various organic compounds.
合成法
The synthesis of (2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid can be achieved through a two-step process. The first step involves the reaction of 4-methylpiperidine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base, such as triethylamine. This reaction results in the formation of the this compound ester. The second step involves the deprotection of the ester with aqueous acid. This results in the formation of the desired this compound product.
特性
IUPAC Name |
(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCRXMSJGZWACP-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(CCN1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B6300633.png)


![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane-2,2-dione hydrochloride](/img/structure/B6300647.png)
![(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B6300656.png)



![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300682.png)
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300690.png)
![{2,5-Dioxaspiro[3.4]octan-7-yl}methanol](/img/structure/B6300694.png)


![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B6300733.png)